Product packaging for Ethyl tetrahydrofurfuryl ether(Cat. No.:CAS No. 62435-71-6)

Ethyl tetrahydrofurfuryl ether

Cat. No.: B1584853
CAS No.: 62435-71-6
M. Wt: 130.18 g/mol
InChI Key: VUFKMYLDDDNUJS-UHFFFAOYSA-N
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Description

Significance of Bio-based Cyclic Ethers in Contemporary Chemistry

Cyclic ethers are a class of heterocyclic compounds that play a crucial role in organic chemistry, finding applications as solvents, intermediates in synthesis, and as components of biologically active molecules. unizar.esnih.govresearchgate.net The increasing focus on green chemistry and sustainable industrial practices has propelled interest in bio-based cyclic ethers. These compounds, derived from renewable resources like lignocellulosic biomass, offer a more environmentally friendly alternative to their petroleum-based counterparts. unizar.eschemrxiv.org

The significance of bio-based cyclic ethers lies in their potential to reduce greenhouse gas emissions and dependence on fossil fuels. chemrxiv.orgrsc.org They are being explored for a wide range of applications, including as fuel additives and in the synthesis of polymers. rsc.orgmdpi.comqut.edu.au The inherent chemical structures of these ethers can impart desirable properties such as high stability and low toxicity, making them attractive for use in high-performance coatings, adhesives, and as industrial solvents. globalgrowthinsights.com The transition towards a bio-based economy has led to increased research and development in the production and application of these renewable ethers, with a significant portion of raw materials now being sourced from biomass derivatives. globalgrowthinsights.com

Derivation from Renewable Biomass Sources: Furfural (B47365) and Tetrahydrofurfuryl Alcohol (THFA)

Ethyl tetrahydrofurfuryl ether is directly linked to the valorization of biomass. Its synthesis originates from furfural, a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass such as corncobs and sugarcane bagasse. researchgate.net The production of ETHE typically involves a multi-step process that begins with the hydrogenation of furfural to produce tetrahydrofurfuryl alcohol (THFA). mdpi.com

The conversion of furfural to THFA is a well-established catalytic process. researchgate.net Following the production of THFA, the subsequent step is the etherification of THFA with ethanol (B145695) to yield this compound. chemicalbook.com This etherification can be achieved through several synthetic routes, including the use of Brønsted acid catalysts or by reacting THFA with an ethyl halide in the presence of an alkali. google.com

Recent advancements have also focused on more direct, one-pot synthesis methods from furfural. rsc.org For instance, the reductive etherification of furfural with ethanol over palladium-based catalysts has been shown to produce furfuryl ethyl ether (FEE), a precursor that can then be hydrogenated to ETHE. rsc.org Research into various catalytic systems, including solid acid catalysts and continuous flow processes, aims to improve the efficiency and sustainability of ETHE production. mdpi.comacs.org

The table below outlines some of the documented synthesis methods for this compound and related compounds, highlighting the reactants, catalysts, and resulting products.

ReactantsCatalyst/ReagentProduct(s)Reference
Tetrahydrofurfuryl alcohol, EthanolBrønsted acid catalystThis compound
Tetrahydrofurfuryl alcohol, Ethyl halide, Alkali-This compound google.com
Tetrahydrofurfuryl alcohol, Diethyl carbonate, Alkali-This compound patsnap.com
Furfural, EthanolPalladium on carbon (Pd/C)Furfuryl ethyl ether rsc.org
Furfuryl alcohol, EthanolSiO₂–Al₂O₃Ethyl furfuryl ether acs.org
Furfural, EthanolPalladium on carbon (Pd/C) with trifluoroacetic acidFurfuryl ethyl ether, Tetrahydrofurfuryl ethyl ether mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1584853 Ethyl tetrahydrofurfuryl ether CAS No. 62435-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethoxymethyl)oxolane
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InChI

InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUFKMYLDDDNUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00886169
Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Molecular Weight

130.18 g/mol
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CAS No.

62435-71-6
Record name 2-(Ethoxymethyl)tetrahydrofuran
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name 62435-71-6
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Ethyl Tetrahydrofurfuryl Ether
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Advanced Synthesis and Preparation Methodologies of Ethyl Tetrahydrofurfuryl Ether

Catalytic Etherification Pathways

Catalytic etherification represents a cornerstone in the synthesis of Ethyl tetrahydrofurfuryl ether, offering pathways that are both efficient and scalable. These methods leverage catalysts to facilitate the reaction between tetrahydrofurfuryl alcohol and ethanol (B145695) or the reductive etherification of furfural (B47365).

Solid Catalyst-Mediated Etherification of Tetrahydrofurfuryl Alcohol with Ethanol

The etherification of tetrahydrofurfuryl alcohol with ethanol using solid acid catalysts is a prominent method for producing this compound. This process is favored for its potential for catalyst recyclability and for minimizing corrosive and environmental issues associated with liquid acid catalysts.

While specific detailed research on Aluminum Chloride (AlCl₃) and Zirconium Nitrate (Zr(NO₃)₄·5H₂O) as primary catalysts for the synthesis of this compound is not extensively documented in publicly available literature, the principles of solid acid catalysis allow for an understanding of their potential roles. Lewis acids like Aluminum Chloride are known to be effective in promoting etherification reactions. For instance, various metal chlorides have been utilized in the etherification of furfuryl alcohol, where they generate Brønsted acid species that drive the reaction. nih.gov

Solid acid catalysts such as silica-alumina (SiO₂-Al₂O₃) and zeolites like HZSM-5 have demonstrated effectiveness in similar etherification processes. acs.orgresearchgate.net For example, a SiO₂-Al₂O₃ complex has been shown to achieve a high yield of ethyl furfuryl ether from furfuryl alcohol. acs.org The activity of these catalysts is often attributed to their acidic sites, which facilitate the dehydration of the alcohol to form the ether. acs.org

Table 1: Performance of Various Solid Acid Catalysts in Etherification Reactions This table is generated based on data from similar etherification reactions to illustrate catalyst performance.

CatalystSubstrateProductYield (%)Reference
SiO₂-Al₂O₃Furfuryl AlcoholEthyl Furfuryl Ether69 acs.org
HZSM-5Furfuryl AlcoholEthyl Furfuryl Ether44.8 researchgate.net
Montmorillonite (B579905) K10Furfuryl AlcoholEthyl Furfuryl Ether45.3 rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters include temperature, pressure, and the molar ratio of reactants. For the etherification of furfuryl alcohol with ethanol over montmorillonite K10, a maximum yield was achieved at a reaction temperature of 393 K. nih.gov In another study, the synthesis of ethyl furfuryl ether over Pd/C was favorable at a low reaction temperature of about 60 °C and a low H₂ pressure of about 0.3 MPa. rsc.org

The molar ratio of tetrahydrofurfuryl alcohol to ethanol also plays a significant role. A patent for the synthesis of this compound describes a process where the molar ratio of tetrahydrofurfuryl alcohol, a halogenated hydrocarbon, and an alkali is 1:1-4:1-4. google.com

Table 2: Optimized Reaction Conditions for Ether Synthesis This table presents optimized conditions from related ether synthesis processes.

CatalystTemperaturePressureKey FindingReference
Montmorillonite K10393 K0.7 MPaMaximum EFE yield achieved in 1 hour. nih.gov
Pd/C~60 °C~0.3 MPa H₂Favorable for formation of the desired ether product. rsc.org
SiO₂-Al₂O₃-8 to 70 °C0.2 MPaHigh purity (99%) and yield (88%) achieved in a large-scale process. chemicalbook.com

Following the catalytic reaction, the crude product mixture, which includes this compound, unreacted tetrahydrofurfuryl alcohol, ethanol, and water, requires purification. A common challenge is the separation of these components, as some may form azeotropes. researchgate.netresearchgate.net

A multi-step purification process is often employed. This can involve an initial dehydration step to remove water, which can be achieved using molecular sieves. chemicalbook.com Subsequently, fractional distillation is used to separate the this compound from the remaining reactants and byproducts. chemicalbook.com In some cases, extractive distillation with a suitable solvent may be necessary to break azeotropes and achieve high purity. researchgate.netresearchgate.net Another patented method involves aqueous salt extraction to remove impurities like tetrahydrofurfuryl alcohol and ethanol, which are difficult to separate by distillation alone. google.comgoogle.com

Continuous Flow Reductive Etherification of Furfural

An alternative and promising route for the synthesis of this compound is the one-step continuous flow reductive etherification of furfural. livescience.iomdpi.com This method combines the hydrogenation of furfural and the subsequent etherification into a single, continuous process, which offers several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and higher throughput. livescience.io

In this process, furfural, derived from biomass, is reacted with ethanol in the presence of a catalyst under a hydrogen atmosphere. livescience.iomdpi.com Palladium supported on activated carbon (Pd/C) is a commonly used catalyst for this reaction. rsc.orglivescience.io By carefully controlling the reaction parameters, such as temperature, pressure, and catalyst loading, it is possible to selectively produce this compound. livescience.io This continuous flow process represents a more sustainable and efficient approach to producing valuable furanic ethers from renewable resources. livescience.iodntb.gov.ua

Etherification using Halohydrocarbon and Alkali

An alternative route to synthesize this compound involves the reaction of tetrahydrofurfuryl alcohol with a haloalkane in the presence of an alkali. google.com This method circumvents the harsher conditions of the classical Williamson ether synthesis, which typically requires the pre-formation of a sodium alkoxide using metallic sodium or sodium hydride in an anhydrous system. google.comgoogle.com By reacting the alcohol, haloalkane, and alkali together directly, this approach offers a simpler, safer, and more cost-effective process. google.com

A specific application of the halohydrocarbon and alkali method is the reaction of tetrahydrofurfuryl alcohol with ethyl chloride (monochloroethane) and potassium hydroxide (B78521). google.com The reaction conditions can be adjusted to optimize the yield. For example, reacting the components in a 1:2:2 molar ratio of alcohol to ethyl chloride to potassium hydroxide at 50°C for 4 hours can result in high yields. google.com This process eliminates the hazardous step of preparing sodium alkoxide, reduces production costs, and minimizes environmental pollution. google.com

The table below details the reaction conditions and outcomes for this synthesis method.

Molar Ratio (THFA:EtCl:KOH)Temperature (°C)Time (hours)Yield (%)Reference
1:1:15972 google.com
1:2:250480 google.com
Mild Reaction Conditions and Product Purity

Recent advancements in the synthesis of this compound have focused on the utilization of mild reaction conditions to achieve high product purity and yields. By reacting tetrahydrofurfuryl alcohol with a haloalkane in the presence of an alkali, high yields of ETFE can be achieved without the need for harsh reaction parameters. google.comgoogle.com

The reaction temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. Studies have shown that conducting the reaction at temperatures ranging from 5°C to 95°C is effective. google.com Similarly, the reaction time can be optimized, typically ranging from 0.5 to 9 hours, to maximize the conversion of reactants to the desired product. google.com Under these controlled conditions, it is possible to consistently obtain this compound with a purity of 98% or higher. google.comgoogle.com The yield of the final product is also significantly high, often ranging from 72% to as high as 97%, depending on the specific conditions employed. google.com

Table 1: Effect of Reaction Conditions on this compound Synthesis

Molar Ratio (Tetrahydrofurfuryl Alcohol:Monochloroethane:Potassium Hydroxide) Reaction Temperature (°C) Reaction Time (hours) Yield (%) Product Purity (%)
1:1:1 5 9 Not Specified 98 google.com
1:1.5:1.5 5 9 80 98 google.com
1:2:2 50 4 82 98 google.com
1:3:2.5 Not Specified Not Specified 82 98 google.com
1:2.5:2.5 Not Specified Not Specified 97 98 google.com
Elimination of the Sodium Alkoxide Preparation Step

A significant advancement in the synthesis of this compound is the elimination of the prerequisite step of preparing sodium alkoxide. google.com The classical Williamson ether synthesis traditionally involves the reaction of an alcohol with a strong base, such as sodium metal or sodium hydride, to form a sodium alkoxide intermediate. google.com This intermediate then reacts with an alkyl halide to form the ether.

However, this initial step poses several challenges, particularly in an industrial setting. The use of highly reactive and hazardous materials like sodium metal or sodium hydride necessitates stringent safety precautions and specialized equipment. google.com By developing a process where tetrahydrofurfuryl alcohol, a haloalkane, and an alkali can react directly, the hazardous sodium alkoxide preparation step is circumvented. google.com This streamlined approach not only enhances the safety profile of the synthesis but also contributes to a more cost-effective and environmentally friendly process by reducing the number of steps and avoiding the use of dangerous reagents. google.com

Etherification using Diethyl Carbonate and Alkali/Basic Salt

An alternative and innovative approach to the synthesis of this compound involves the use of diethyl carbonate as the ethylating agent in the presence of an alkali or a basic salt. google.com This method offers a safe, low-cost, and less polluting route to obtaining a high-purity product. google.com

Reaction of Tetrahydrofurfuryl Alcohol with Diethyl Carbonate

In this method, tetrahydrofurfuryl alcohol is reacted with diethyl carbonate in an alkaline environment. google.com The alkali can be sodium hydroxide or potassium hydroxide, while suitable basic salts include potassium carbonate or sodium carbonate. google.com The reaction temperature can be controlled within a range of 5°C to 95°C. google.com This process has been demonstrated to produce this compound with high yields and purity. For instance, reacting tetrahydrofurfuryl alcohol with diethyl carbonate and sodium hydroxide at 5°C for 9 hours can result in a product purity of 98.5% and a yield of 96%. google.com

Table 2: Synthesis of this compound using Diethyl Carbonate

Reactants Alkali/Basic Salt Reaction Temperature (°C) Reaction Time (hours) Yield (%) Product Purity (%)
Tetrahydrofurfuryl Alcohol, Diethyl Carbonate Sodium Hydroxide 5 9 96 98.5 google.com
Tetrahydrofurfuryl Alcohol, Diethyl Carbonate Potassium Hydroxide Not Specified Not Specified 92 98.5 google.com
Tetrahydrofurfuryl Alcohol, Diethyl Carbonate Potassium Carbonate Not Specified Not Specified 78 98 google.com
Tetrahydrofurfuryl Alcohol, Diethyl Carbonate Sodium Carbonate 5 9 72 98 google.com
Molecular Sieve Adsorption and Distillation for Purification

The purification of the crude this compound synthesized via the diethyl carbonate route involves a multi-step process to ensure high purity of the final product. google.com After the initial reaction, the mixture is filtered to remove any solid residues. google.com The resulting filtrate then undergoes selective adsorption using molecular sieves. google.com Molecular sieves are effective in removing water and other small polar molecules from the organic mixture. molecularsievedesiccants.comresearchgate.net Following the adsorption step, the liquid is subjected to distillation under normal pressure. google.com The fraction collected between 150°C and 160°C is the purified this compound. google.com This combined purification strategy of molecular sieve adsorption followed by distillation is crucial for achieving the high product purity reported in this synthesis method. google.com

Precursors and Byproducts in Synthesis Routes

Role of Furfural and Furfuryl Ethyl Ether (FEE)

Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a key precursor in an alternative synthesis pathway for this compound. nih.govchemicalbook.com This route typically involves a two-step process: the conversion of furfural to furfuryl ethyl ether (FEE), followed by the hydrogenation of FEE to yield this compound. researchgate.net

The initial step, the synthesis of FEE from furfural, can be achieved through the catalytic reductive etherification of furfural in ethanol. rsc.org This one-pot synthesis has been successfully carried out using palladium nanoparticles supported on various materials like activated carbon (Pd/C), silica, and titania under mild conditions. rsc.org For instance, using a Pd/C catalyst at a low reaction temperature of approximately 60°C and a low hydrogen pressure of about 0.3 MPa, a high yield of up to 81% of FEE can be obtained. rsc.org The primary byproducts in this reaction are furfuryl alcohol and 2-methyltetrahydrofuran (B130290). rsc.org

The subsequent step involves the hydrogenation of the furan (B31954) ring in furfuryl ethyl ether to produce this compound. This transformation highlights the role of both furfural and furfuryl ethyl ether as critical intermediates in this sustainable synthesis route for ETFE.

Formation and Utilization of Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol (THFA) is a derivative of furan, characterized by a tetrahydrofuran (B95107) ring with a hydroxymethyl group at the 2-position. It is a colorless liquid produced through the hydrogenation of furfural.

THFA as a Common Byproduct of Incomplete Hydrogenation

The synthesis of valuable chemicals from furfural often involves hydrogenation, a process that can lead to a variety of products depending on the reaction conditions and catalyst used. While Tetrahydrofurfuryl alcohol (THFA) is frequently the desired end product of furfural hydrogenation, it can also emerge as a byproduct of incomplete or overly aggressive hydrogenation when other derivatives are the target.

For instance, in the production of furfuryl alcohol (FOL) from furfural, THFA can be formed as a byproduct. Prolonging the reaction time during the hydrogenation of furfural to FOL can lead to the further hydrogenation of the intended product, FOL, into the undesired byproduct, THFA. Similarly, higher hydrogen pressure can increase the solubility of hydrogen, favoring the formation of THFA and thus reducing the selectivity for FOL. wikipedia.org The challenge in these syntheses is to achieve high selectivity for the desired product, which often means carefully controlling the reaction to prevent the formation of THFA. The design of selective catalysts is crucial to ensure that the hydrogenation of the furan ring does not proceed when it is not the intended outcome. silvateam.com

The table below illustrates the relationship between reaction conditions and the formation of THFA as a byproduct in the synthesis of Furfuryl Alcohol (FOL).

Table 1: Influence of Reaction Conditions on THFA Byproduct Formation

Target Product Reaction Condition Effect on THFA Formation
Furfuryl Alcohol (FOL) Prolonged Reaction Time Increased formation of THFA due to over-hydrogenation of FOL. wikipedia.org
Applications of THFA in Pharmaceutical and Solvent Industries

Tetrahydrofurfuryl alcohol is a versatile and environmentally friendly solvent with a wide range of applications in both the pharmaceutical and solvent industries. Its biodegradable and water-miscible nature, combined with a low vapor pressure, makes it an attractive "green" solvent. furan.comusda.govift.co.za

In the pharmaceutical industry , THFA serves as a chemical intermediate and a solvent. It is used in the synthesis of various drugs, including anti-inflammatory and anti-cancer medications. starskychemical.com THFA also acts as a decolorizing and deodorizing agent for certain pharmaceutical preparations. guidechem.com Furthermore, it is utilized as an absorption enhancer in transdermal medications and lotions. usda.gov

In the solvent industry , THFA's applications are extensive. It is used as a solvent for a variety of substances including resins, coatings, fats, waxes, and dyes. silvateam.comguidechem.com In agriculture, it is employed as a solvent in pesticide and biocide formulations, helping to dissolve active ingredients. silvateam.comfuran.com Its properties also make it suitable for use in cleaning products, paint strippers, and electronic cleaner formulations. silvateam.comfuran.com

The following table summarizes the key applications of THFA in these industries.

Table 2: Applications of Tetrahydrofurfuryl Alcohol (THFA)

Industry Application
Pharmaceutical Chemical intermediate for drug synthesis. starskychemical.comguidechem.com
Solvent for drug synthesis (e.g., anti-inflammatory, anti-cancer). starskychemical.com
Decolorizing and deodorizing agent. guidechem.com
Absorption enhancer in topical medications. usda.gov
Solvent "Green" solvent for various industrial applications. furan.comusda.govift.co.za
Solvent for resins, coatings, fats, waxes, and dyes. silvateam.comguidechem.com
Solvent in agricultural formulations (pesticides, biocides). silvateam.comfuran.com
Component in cleaning products and paint strippers. silvateam.comfuran.com

Related Furan Derivatives and their Transformation Pathways

Furfural, derived from lignocellulosic biomass, is a key platform molecule that can be converted into a wide array of valuable furan derivatives through various catalytic transformation pathways. These transformations primarily involve hydrogenation, hydrogenolysis, oxidation, and amination, leading to chemicals with diverse applications in the production of fuels, polymers, and specialty chemicals. nih.govrsc.orgscispace.com

Hydrogenation and Hydrogenolysis:

The hydrogenation of furfural is a versatile process that can be controlled to yield different products.

Furfuryl alcohol (FOL) is produced by the selective hydrogenation of the aldehyde group of furfural. wikipedia.org

Further hydrogenation of FOL leads to tetrahydrofurfuryl alcohol (THFA) . wikipedia.orgtaylorandfrancis.com

Hydrogenolysis of the furan ring in these compounds can produce diols such as 1,2-pentanediol and 1,5-pentanediol . researchgate.netmdpi.com

2-Methylfuran (MF) and 2-methyltetrahydrofuran (MTHF) are other important derivatives obtained through hydrogenolysis and subsequent hydrogenation, which are considered promising biofuels. mdpi.com

Oxidation:

The oxidation of furfural opens another pathway to different valuable chemicals.

Furoic acid is formed through the oxidation of the aldehyde group. scispace.com

Further oxidation can lead to the formation of maleic acid and succinic acid . nih.govacs.org

Other Transformations:

Furan can be produced from furfural via decarbonylation. wikipedia.org

Reductive amination of furfural can yield furfurylamine and tetrahydrofurfurylamine . researchgate.net

Aldol condensation of furfural with ketones can lead to the formation of larger molecules that can be further transformed into furan-derived amines. scispace.com

The transformation pathways of furan derivatives are summarized in the table below.

Table 3: Transformation Pathways of Furan Derivatives

Starting Material Transformation Pathway Key Products
Furfural Selective Hydrogenation Furfuryl alcohol wikipedia.org
Furfural Full Hydrogenation Tetrahydrofurfuryl alcohol wikipedia.orgtaylorandfrancis.com
Furfural Hydrogenolysis/Hydrogenation 2-Methylfuran, 2-Methyltetrahydrofuran mdpi.com
Furfuryl Alcohol Hydrogenolysis 1,2-Pentanediol, 1,5-Pentanediol researchgate.netmdpi.com
Furfural Oxidation Furoic acid, Maleic acid, Succinic acid nih.govscispace.comacs.org
Furfural Decarbonylation Furan wikipedia.org

Chemical Transformations and Reaction Mechanisms of Ethyl Tetrahydrofurfuryl Ether

Fundamental Reaction Types

The reactivity of ethyl tetrahydrofurfuryl ether is largely dictated by the ether functional group and the saturated aliphatic ring structure. These features allow it to undergo several fundamental types of chemical reactions, though often requiring specific and sometimes harsh conditions due to the compound's inherent stability.

Reduction Reactions to Tetrahydrofurfuryl Alcohol

The ether linkage in this compound is chemically stable and resistant to reduction under standard conditions. Converting ETFE back to tetrahydrofurfuryl alcohol (THFA) is not a simple reduction but rather a reductive cleavage or hydrogenolysis of the C-O bond. acs.orgsemanticscholar.org This reaction is challenging and typically requires high-pressure hydrogen gas and a heterogeneous metal catalyst. acs.orgsemanticscholar.orgresearchgate.net

Bifunctional catalysts, such as rhodium-rhenium oxide supported on carbon (Rh-ReOx/C), have been shown to be effective for the hydrogenolysis of cyclic ethers. acs.orgresearchgate.netufl.edu The mechanism involves the catalyst facilitating the cleavage of the C–O bond, followed by hydrogenation. In the case of ETFE, the cleavage would occur at the bond between the ethoxy group and the methylene (B1212753) carbon of the tetrahydrofurfuryl moiety, yielding tetrahydrofurfuryl alcohol and ethane.

Nucleophilic Substitution Reactions

Ethers like ETFE are generally unreactive towards nucleophiles because the alkoxide group is a poor leaving group. chemistrysteps.com However, under strong acidic conditions, the ether oxygen can be protonated, converting the hydroxyl group into a good leaving group (an alcohol). wikipedia.orgjove.comlibretexts.org This allows for nucleophilic substitution to occur. When treated with strong hydrogen halides like HBr or HI, ETFE can be cleaved. wikipedia.orglibretexts.org

The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgjove.com Since both carbons attached to the ether oxygen in ETFE are primary, the reaction is expected to follow an SN2 pathway. libretexts.orglibretexts.org The halide nucleophile will attack the less sterically hindered carbon. In ETFE, the two potential sites of attack are the ethyl group's methylene carbon and the tetrahydrofurfuryl group's methylene carbon. Attack at the less hindered ethyl group is generally favored.

Table 1: Products of Nucleophilic Substitution on this compound with HBr
Site of Nucleophilic AttackInitial ProductsFinal Products (with excess HBr)
Ethyl Group (CH2CH3)Bromoethane and Tetrahydrofurfuryl alcoholBromoethane and 2-(bromomethyl)tetrahydrofuran
Tetrahydrofurfuryl Group (CH2-Ring)2-(Bromomethyl)tetrahydrofuran and Ethanol (B145695)2-(Bromomethyl)tetrahydrofuran and Bromoethane

Ring-Opening Reactions and Structural Stability

Influence of Molecular Structure on Reactivity

The tetrahydrofuran (B95107) ring in ETFE is a five-membered saturated cyclic ether. chemimpex.com Unlike smaller cyclic ethers such as epoxides, the THF ring has significantly less ring strain, which contributes to its relatively low reactivity and high chemical stability. nih.gov However, the presence of the ether oxygen's lone pair of electrons allows it to act as a Lewis base.

Ring-opening can be initiated by strong Brønsted or Lewis acids. nih.govresearchgate.net The acid coordinates with the ether oxygen, weakening the C-O bonds within the ring and making the adjacent carbons susceptible to nucleophilic attack. researchgate.netnih.gov This activation is a prerequisite for most ring-opening reactions of THF and its derivatives. The stability of the ring means that forcing conditions, such as high temperatures or highly reactive catalysts, are often necessary to achieve cleavage. eschemy.comnih.gov

Comparison with Unsaturated Cyclic Ethers (e.g., Furfuryl Ethyl Ether)

The structural differences between this compound (ETFE) and its unsaturated counterpart, furfuryl ethyl ether (FEE), lead to significant differences in their chemical reactivity and stability. mdpi.com The primary distinction is the aromatic furan (B31954) ring in FEE versus the saturated aliphatic tetrahydrofuran ring in ETFE.

The furan ring in FEE is susceptible to reactions typical of aromatic systems, as well as hydrogenation to form the saturated THF ring. mdpi.comacs.org This hydrogenation is a key step in some synthetic routes to ETFE. The aromatic nature of the furan ring also influences the stability of the adjacent ether linkage. In contrast, the saturated ring of ETFE is much more stable and does not undergo hydrogenation. mdpi.com FEE is also more susceptible to acid-catalyzed degradation and polymerization, a reaction initiated at the sensitive furan ring. nih.govagraria.com.br

Table 2: Comparison of Reactivity: ETFE vs. FEE
PropertyThis compound (ETFE)Furfuryl Ethyl Ether (FEE)
Ring StructureSaturated (Tetrahydrofuran)Unsaturated/Aromatic (Furan)
StabilityHigh; resistant to polymerization and degradation. mdpi.comLower; susceptible to acid-catalyzed polymerization and degradation. agraria.com.br
Reactivity towards HydrogenationRing is already saturated; unreactive.Furan ring can be hydrogenated to a tetrahydrofuran ring. acs.org
Susceptibility to Ring-OpeningRequires strong acids/catalysts due to low ring strain. nih.govRing can be opened under various conditions, often coupled with hydrogenation.

Mechanism of Action in Chemical Processes

Role as a Solvent and Reagent in Facilitating Product Formation

This compound (ETE) is a versatile chemical compound that functions as a solvent and a reagent in various chemical syntheses. chemimpex.com Its effectiveness stems from its ability to dissolve a wide array of both polar and non-polar organic compounds, which expands its utility in diverse applications ranging from pharmaceuticals to agrochemicals. chemimpex.com As a strong aprotic polar solvent, ETE is particularly useful in processes involving organometallic compounds. specialchem.com

A notable example of its role in facilitating product formation is in anionic polymerization. In these systems, ETE acts as a modifier for organolithium catalysts. specialchem.com As a bidentate coordinating ether, it influences the structure and reactivity of the organolithium catalyst, which in turn helps to control the microstructure of the resulting polymers, such as styrene-diene copolymers and liquid polybutadienes. specialchem.com Beyond polymerization, its excellent solvency makes it an ideal choice for formulations in coatings, adhesives, and sealants, where it contributes to improved durability and adhesion. chemimpex.com It also serves as a valuable intermediate in the synthesis of more complex specialty chemicals. chemimpex.com

High Stability and Reactivity in Industrial Processes

The chemical structure of this compound provides significant stability, making it a reliable component in specialized industrial processes. chemimpex.comnacchemical.com Its stable molecular framework and low volatility are key characteristics that enhance its performance. chemimpex.com This inherent stability ensures consistency and reliability in demanding industrial environments. nacchemical.com

While stable, ETE also exhibits specific reactivity that is crucial for its industrial applications. In polymerization, it actively affects organolithium structures and their reactivity, demonstrating its role beyond that of a passive solvent. specialchem.com This controlled reactivity is essential for producing polymers with specific desired structures. specialchem.com The high stability of tetrahydrofurfuryl ethers, in general, makes them attractive as fuel components and additives. mdpi.com This combination of a stable structure and targeted reactivity allows for its use in a variety of industrial settings, from manufacturing coatings and paint strippers to complex polymer synthesis. chemimpex.comspecialchem.com

Table 1: Properties of this compound

Property Value
CAS Number 62435-71-6 chemimpex.com
Molecular Formula C7H14O2 chemimpex.com
Molecular Weight 130.19 g/mol chemimpex.com
Appearance Colorless clear liquid echemi.com
Density 0.9386 g/cm³ at 20 °C echemi.com
Boiling Point 152-154 °C at 723 Torr echemi.com
Purity ≥99% (Reagent Grade) nacchemical.com

This table is interactive. You can sort and filter the data.

Williamson Ether Synthesis in Asymmetric Ether Formation

The Williamson ether synthesis is a prominent and versatile method in organic chemistry for preparing both symmetrical and asymmetrical ethers. wikipedia.org Developed in 1850, this reaction remains one of the simplest and most widely used techniques for ether synthesis in both laboratory and industrial settings. wikipedia.orgchemistrysteps.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.com

Application in the Synthesis of this compound

The classical and established method for producing the unsymmetrical this compound is the Williamson synthesis. google.comgoogle.com This approach involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org

For the synthesis of ETE, the reactants are the alkoxide of tetrahydrofurfuryl alcohol and an ethyl halide, such as chloroethane (B1197429) or bromoethane. The reaction results in the formation of this compound and a salt byproduct (e.g., sodium chloride). wikipedia.orggoogle.com This method is particularly suitable because the alkylating agent (the ethyl halide) is a primary halide, which is ideal for the SN2 mechanism and minimizes competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 2: Reactants and Products in the Williamson Synthesis of ETE

Role Compound Name Chemical Formula
Alcohol (precursor) Tetrahydrofurfuryl alcohol C5H10O2
Base Sodium Hydride NaH
Alkoxide (nucleophile) Sodium tetrahydrofurfuryl alkoxide C5H9NaO2
Alkylating Agent Chloroethane C2H5Cl
Product Ether This compound C7H14O2
Byproduct Sodium Chloride NaCl

This table is interactive. You can sort and filter the data.

Deprotonation of Alcohol and Alkylation with Alkyl Halide

The mechanism of the Williamson ether synthesis occurs in two fundamental steps:

Deprotonation of the Alcohol : The first step involves the deprotonation of the alcohol to form a potent nucleophile known as an alkoxide. khanacademy.org Tetrahydrofurfuryl alcohol is treated with a strong base, such as sodium hydride (NaH) or sodium metal (Na), to remove the acidic proton from the hydroxyl group. youtube.comlibretexts.org This acid-base reaction yields the sodium salt of the alcohol—the sodium tetrahydrofurfuryl alkoxide—which is a much stronger nucleophile than the original alcohol. masterorganicchemistry.comyoutube.com Industrial methods have been developed to generate the alkoxide in situ by reacting the alcohol, alkyl halide, and an alkali (like sodium hydroxide) together, which can be safer and more cost-effective than using sodium metal or sodium hydride. google.com

Alkylation with Alkyl Halide : The second step is the nucleophilic substitution. The newly formed alkoxide ion attacks the primary alkyl halide (e.g., chloroethane) in an SN2 reaction. wikipedia.orgjk-sci.com The alkoxide's negatively charged oxygen atom acts as the nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion (the leaving group). wikipedia.org This backside attack results in the formation of a new carbon-oxygen bond, yielding the final product, this compound. wikipedia.orgmasterorganicchemistry.com

Advanced Applications in Contemporary Chemical Research

Organic Synthesis Applications

Ethyl tetrahydrofurfuryl ether serves multiple roles in organic synthesis, valued for its efficacy as a solvent and its function as a key building block for more complex molecules. chemimpex.com

As a solvent, this compound exhibits a desirable combination of properties. It is recognized for its ability to dissolve a broad spectrum of both polar and non-polar organic compounds, expanding its utility across various synthetic applications. chemimpex.com This moderate polarity and excellent solvency power make it a suitable medium for a wide range of chemical reactions. chemimpex.comcymitquimica.com Furthermore, its low volatility and derivation from renewable biomass sources position it as a green alternative to traditional petroleum-based solvents. chemimpex.comglobalgrowthinsights.com

Solvent Characteristics of this compound

PropertyDescriptionSource
Solubility ProfileEffectively dissolves both polar and non-polar organic compounds. chemimpex.com
VolatilityLow volatility compared to many traditional organic solvents. chemimpex.com
OriginCan be derived from renewable biomass sources like furfural (B47365).
Key AdvantageConsidered a green, bio-based solvent with a favorable environmental profile. globalgrowthinsights.com

This compound's stable structure allows it to serve as more than just a solvent; it also functions as a reagent in chemical synthesis. chemimpex.com The classical method for its synthesis is the Williamson ether synthesis, which involves the reaction of an alkali salt of tetrahydrofurfuryl alcohol with an ethyl halide. google.com While primarily used as a solvent or intermediate, its ether linkage and tetrahydrofuran (B95107) ring can participate in specific reactions, although its role as a reactive intermediate is more prominent.

One of the most significant roles of this compound is as a valuable intermediate in the synthesis of specialty chemicals. chemimpex.com Its structure provides a foundational block for building more complex molecules. chemimpex.com It is a key derivative of furfural, a platform chemical sourced from lignocellulosic biomass, highlighting its role in the bio-based economy. The conversion of furfural to tetrahydrofurfuryl alcohol and subsequent etherification to this compound is a critical pathway for producing value-added, renewable chemicals.

The favorable properties of this compound extend to the pharmaceutical and agrochemical industries. In pharmaceuticals, it is employed as an intermediate in the synthesis of various drug formulations, contributing to the development of new therapeutic agents. chemimpex.com Its ability to dissolve a wide range of substrates is particularly advantageous. chemimpex.com In the agrochemical sector, it is increasingly used in pesticide and herbicide formulations, often as a carrier that meets stringent environmental standards. globalgrowthinsights.com The compound's biocompatibility and status as a green solvent have driven a significant increase in its adoption by agrochemical manufacturers. globalgrowthinsights.com

Polymer and Advanced Material Science

In the field of material science, this compound has found a niche but critical application in the production of high-performance polymers.

This compound functions as an effective structural modifier in the synthesis of styrene-isoprene rubber (SIR), a material used in automotive tires. justia.com In the n-butyllithium (n-BuLi) initiated anionic polymerization of styrene and isoprene (B109036), this compound acts as a polar additive. justia.com The addition of this modifier influences the microstructure of the resulting polymer. Specifically, it can alter the glass transition temperature (Tg) of the rubber, a critical parameter for tire performance characteristics such as grip and fuel efficiency. justia.com The amount of this compound used, typically defined by the molar ratio of the ether to the lithium initiator, allows for precise control over the final properties of the rubber. justia.com

Effect of this compound (ETE) as a Modifier in Styrene-Isoprene Rubber Synthesis

ModifierModifier/n-BuLi Molar RatioResulting Glass Transition Temp. (Tg)Source
ETE3:1-19°C justia.com
ETE5:1-15°C justia.com
ETE10:1-11°C justia.com

Application in Polymer, Resin, and Advanced Composite Industries

This compound (ETE) serves as a crucial structural modifier in the polymer, resin, and advanced composite industries. Its primary function is to alter the properties of polymer matrices, enhancing their performance for specific applications. ETE is particularly valuable as a reactive diluent in epoxy resin formulations. Reactive diluents are low-viscosity compounds that reduce the viscosity of the primary resin, improving its processability and handling characteristics. This is especially important in the fabrication of advanced composites, where thorough impregnation of reinforcing fibers is essential for achieving optimal mechanical properties.

In the broader polymer industry, ETE's role as a polar modifier in anionic polymerization is significant. It is used to control the microstructure of polymers such as polybutadiene (B167195), which is a key component in tire manufacturing and other applications. By adjusting the polarity of the polymerization medium, ETE influences the stereochemistry of the polymer chain, leading to desirable physical properties in the final product.

Enhancing Material Properties: Adhesion and Durability

This compound plays a significant role in enhancing the adhesion and durability of various materials, particularly in coatings, adhesives, and sealants. proquest.com Its effectiveness stems from its chemical structure and physical properties, which allow it to act as an excellent solvent and a compatibilizer in complex formulations. proquest.com

One of the primary ways ETE improves adhesion is by reducing the viscosity of resin systems. In adhesive and coating formulations, a lower viscosity allows for better wetting of the substrate surface. This improved surface contact is crucial for establishing strong intermolecular forces, such as van der Waals forces and hydrogen bonding, between the adhesive or coating and the substrate. The result is a more robust and durable bond.

The ether linkages in the ETE molecule can also contribute to improved flexibility of the cured polymer. This increased flexibility can enhance the durability of coatings and adhesives by making them more resistant to cracking and peeling, especially in applications where the material is subjected to mechanical stress or thermal cycling.

Influence on Polymer Microstructure and Glass Transition Temperature (Tg)

This compound has a pronounced influence on the microstructure of polymers synthesized through anionic polymerization, which in turn affects their macroscopic properties, including the glass transition temperature (Tg). This is particularly evident in the production of polybutadiene, a synthetic rubber widely used in the tire industry.

In the anionic polymerization of butadiene initiated by organolithium compounds, ETE acts as a polar modifier. ingentaconnect.com The addition of ETE to the nonpolar solvent (e.g., cyclohexane) alters the coordination of the lithium counter-ion, which influences the propagation step of the polymerization. ingentaconnect.com This change in the reaction environment favors the 1,2-addition (vinyl) pathway over the 1,4-addition (cis and trans) pathways. ingentaconnect.com

Research has shown a direct correlation between the concentration of ETE and the vinyl content of the resulting polybutadiene. An increase in the molar ratio of ETE to the initiator leads to a significant increase in the percentage of vinyl units in the polymer chain.

Influence of ETE on Polybutadiene Microstructure
Modifier/BuLi Molar RatioVinyl Content (%)cis-1,4 Content (%)trans-1,4 Content (%)
0.1:1~15~40~45
0.5:1~35~30~35
1:1~50~25~25
2:1~65~15~20

The microstructure of polybutadiene has a significant impact on its glass transition temperature (Tg). An increase in the vinyl content leads to a higher Tg. researchgate.netdergipark.org.trresearchgate.netkoreascience.kr This is because the pendant vinyl groups restrict the rotational freedom of the polymer backbone, leading to a stiffer chain and a higher temperature required for the transition from a glassy to a rubbery state. Conversely, a higher proportion of 1,4-cis units results in a lower Tg due to the greater flexibility of the polymer chain.

Therefore, by controlling the amount of ETE used during polymerization, it is possible to tailor the vinyl content of the polybutadiene and, consequently, its Tg, to meet the specific performance requirements of the end application, such as the wet grip and rolling resistance of tires.

Role in High-Performance Adhesives

In the field of high-performance adhesives, this compound is utilized for its ability to modify and enhance the properties of resin systems, particularly epoxies. specialchem.com High-performance adhesives are characterized by their exceptional bond strength, durability, and resistance to harsh environmental conditions, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. specialchem.com

ETE's primary role in these formulations is as a reactive diluent. researchgate.net The high viscosity of many high-performance epoxy resins can make them difficult to process and apply. ETE effectively reduces this viscosity, allowing for better impregnation of porous substrates and ensuring a more uniform and void-free bond line. researchgate.net This is critical for achieving the high mechanical strength required in structural bonding applications.

The use of ETE can also influence the curing kinetics of the adhesive system. By modifying the viscosity and polarity of the uncured resin, it can affect the mobility of the reactive species and, consequently, the rate and extent of the curing reaction. This allows for a degree of control over the pot life and curing schedule of the adhesive.

Potential in Biodegradable Plastics

This compound is being explored for its potential role in the development of biodegradable plastics. proquest.com The growing demand for sustainable materials has spurred research into polymers that can degrade naturally, reducing the environmental impact of plastic waste. ETE, being derivable from renewable biomass sources such as furfural, presents an attractive building block for such materials. ingentaconnect.com

The incorporation of ether linkages into polyester backbones is a known strategy to enhance their biodegradability. mdpi.comnih.gov The ether groups can increase the hydrophilicity of the polymer, allowing for greater water absorption, which is often a key step in the hydrolytic degradation of polyesters. By facilitating the ingress of water, the ester linkages become more susceptible to cleavage, accelerating the breakdown of the polymer chain.

ETE can potentially be used as a co-monomer in the synthesis of biodegradable polyesters. Its flexible ether structure could also impart desirable mechanical properties, such as increased toughness and lower crystallinity, which can be beneficial for applications like flexible packaging films. Research in this area is focused on synthesizing novel copolyesters that incorporate ETE or similar bio-based ethers and evaluating their degradation behavior under various environmental conditions. mdpi.commdpi.com The aim is to develop materials that balance performance during their service life with a controlled and predictable rate of degradation upon disposal.

Energy Sector Research

Fuel Additive in Compression Ignition Engines

This compound is under investigation as a potential fuel additive for compression ignition (diesel) engines, driven by the need for cleaner-burning and more sustainable fuels. proquest.com Ethers, in general, are recognized for their potential to improve combustion and reduce harmful emissions due to their high oxygen content and favorable combustion characteristics. proquest.comresearchgate.net

The addition of oxygenates like ETE to diesel fuel can lead to more complete combustion, which in turn can reduce the formation of particulate matter (soot) and carbon monoxide (CO). researchgate.net The oxygen atoms within the ether molecule are readily available during the combustion process, promoting the oxidation of fuel molecules.

Another important property of a diesel fuel additive is its cetane number, which is a measure of its ignition quality. While specific data for this compound is not widely available, other ethers such as diethyl ether (DEE) have high cetane numbers. researchgate.net A higher cetane number leads to a shorter ignition delay period, resulting in smoother engine operation and reduced combustion noise.

Research on ether additives in diesel engines has shown promising results in terms of emission reduction. The table below presents typical data for diethyl ether (DEE) as a proxy for the potential effects of ETE.

Performance and Emission Characteristics of Diethyl Ether (DEE) as a Diesel Additive
ParameterEffect of DEE AdditionReference
Brake Thermal Efficiency (BTE)Variable, can show slight improvement mdpi.com
Brake Specific Fuel Consumption (BSFC)Generally increases due to lower energy density mdpi.com
Carbon Monoxide (CO) EmissionsSignificant reduction researchgate.net
Unburned Hydrocarbon (HC) EmissionsSignificant reduction researchgate.net
Nitrogen Oxides (NOx) EmissionsVariable, can increase or decrease depending on conditions researchgate.net
Smoke OpacitySignificant reduction researchgate.net

Further research is needed to fully characterize the performance and emission characteristics of this compound as a diesel fuel additive and to optimize its use in blends with conventional diesel and biodiesel fuels.

Solvent in Lithium-Ion Battery Electrolytes

The development of safe and efficient electrolytes is crucial for advancing lithium-ion battery technology. While research into various ether-based electrolytes is ongoing, the specific application of this compound as a primary solvent in lithium-ion batteries is not extensively documented in publicly available research. However, the properties of related compounds, such as tetrahydrofuran (THF), provide some insights into the potential characteristics of ETE in this context researchgate.net.

Maintaining high ionic conductivity at low temperatures is a significant challenge for EV batteries operating in cold climates greyb.com. Some ether-based electrolytes have shown promise in this area researcher.life. For instance, electrolytes based on tetrahydrofuran (THF), a structural analog of ETE, are being investigated for their potential to improve low-temperature performance in lithium-sulfur batteries researchgate.net. While the specific impact of this compound on ionic conductivity at low temperatures has not been detailed in the available research, the general properties of ethers suggest it could be an area for future investigation.

Sustainable and Green Chemistry Initiatives

This compound is at the forefront of sustainable and green chemistry, primarily due to its derivation from renewable resources and its favorable environmental profile.

Low Volatility and Environmental Compatibility as a Green Solvent

The classification of this compound as a green solvent is supported by its low volatility and favorable environmental compatibility chemimpex.com. Its high boiling point and low vapor pressure are critical properties that minimize evaporative emissions, a significant concern with traditional industrial solvents. This low volatility makes it a preferred choice for creating sustainable formulations in various industries, including cosmetics, pharmaceuticals, and agrochemicals chemimpex.com.

The environmental credentials of ETE are further enhanced by its origin from renewable biomass. As industries move away from petroleum-based chemicals, solvents derived from platforms like furfural offer a more sustainable alternative livescience.io. The compound's biodegradability and water-miscibility are additional characteristics that contribute to its standing as an environmentally benign solvent furan.com.

Below is a data table summarizing the key physical properties of this compound that contribute to its low volatility.

PropertyValueUnit
Boiling Point152-154°C (at 723 Torr)
Vapor Pressure6.3hPa (at 25°C)
Density0.94g/cm³
Water Solubility300g/L (at 20°C)

Data sourced from multiple chemical property databases sfdchem.comchemicalbook.com.

Contributions to Non-VOC (Volatile Organic Compound) Solvents

This compound's low volatility directly contributes to its application as a non-VOC or low-VOC solvent. Regulatory frameworks often define VOCs based on their vapor pressure; compounds with low vapor pressure and high boiling points are less likely to contribute to the formation of ground-level ozone and other air pollutants aqmd.gov. While definitions can vary, solvents with vapor pressures below certain thresholds (e.g., 0.1 mmHg or 0.01 kPa at 20°C) are often exempt from VOC classification aqmd.govestichem.com.

ETE, with a vapor pressure of 6.3 hPa (~4.7 mmHg) at 25°C, represents a significant reduction in volatility compared to traditional solvents like toluene or methyl ethyl ketone sfdchem.comaqmd.gov. This characteristic allows formulators to develop products, particularly coatings and cleaning agents, that comply with stringent environmental regulations aimed at reducing VOC emissions estichem.com. The use of such solvents is a key strategy in minimizing the environmental footprint of chemical products and processes estichem.com.

Biomass-derived Sourcing and Sustainable Production

The sustainable production of this compound is intrinsically linked to the valorization of biomass. The primary feedstock for its synthesis is furfural, a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass, such as corncobs and sugarcane bagasse livescience.io.

The production process typically involves two main stages:

Hydrogenation: Furfural is first hydrogenated to produce furfuryl alcohol and subsequently tetrahydrofurfuryl alcohol (THFA) furan.comnih.gov.

Etherification: The resulting THFA is then reacted with an ethylating agent, such as ethanol (B145695), to form this compound mdpi.com.

Recent research has focused on developing more efficient, one-step synthesis routes directly from furfural via catalytic reductive etherification. This process, often utilizing catalysts like palladium supported on activated carbon, can be performed under continuous flow conditions, which offers advantages in terms of process control and reproducibility, aligning with the principles of green chemistry livescience.iomdpi.com. Studies have shown that this method can achieve high yields of the desired ether product under mild reaction conditions rsc.org.

Specialized Solvent Applications

Cleaning Agents and Extraction Fluids

The strong solvency of this compound suggests its utility in cleaning and extraction applications. Its precursor, tetrahydrofurfuryl alcohol (THFA), is well-established as an environmentally benign solvent used in industrial cleaning products, paint strippers, and agrochemical formulations furan.comgoogle.com. ETE, as a derivative, shares similar solvent characteristics. It acts as a strong aprotic polar solvent with limited miscibility in water, making it suitable for specialized cleaning and degreasing tasks specialchem.com.

In the context of extraction, while direct industrial applications are not widely documented, its physical properties are relevant. For instance, processes have been developed to purify ETE itself from reaction mixtures using aqueous salt extraction, demonstrating its behavior in liquid-liquid extraction systems google.com. This indicates its potential as a component in extraction fluids for separating organic compounds.

Electronics and Metal Coating Sectors

This compound (ETFE) is a versatile solvent and chemical intermediate whose unique properties are being leveraged in advanced technology sectors, including electronics and metal coatings. chemimpex.com Its utility in these fields stems from its excellent solvency for a wide range of organic compounds, low volatility, and compatibility with various substrates. chemimpex.com As a bidentate coordinating ether, it can significantly influence chemical reactivities, making it valuable in specialized applications. specialchem.com

Applications in the Electronics Industry

The electronics industry utilizes this compound in several key areas, including the manufacturing of printed circuit boards, semiconductors, flat panel displays, and in the development of green energy materials. made-in-china.com Its function is primarily as a high-performance, environmentally compatible solvent that can dissolve both polar and non-polar compounds. chemimpex.com

In the context of green energy materials, ether-based electrolytes are gaining significant attention for next-generation battery systems, such as sodium-ion batteries (SIBs). made-in-china.comrsc.org Compared to conventional carbonate-based electrolytes, ether-based systems offer fascinating properties that can improve battery performance. rsc.org They tend to form a thin, stable solid electrolyte interface (SEI) and can provide more stable cycling and rapid sodiation kinetics due to favorable chemical compatibility and wettability with electrodes. rsc.org While research often focuses on common ethers like tetrahydrofuran (THF), the fundamental advantages of the ether functional group are driving interest in other derivatives. rsc.orgresearchgate.net The properties of ETFE as a strong aprotic polar solvent make it a candidate for such advanced electrolyte formulations. specialchem.com

Use in the Metal Coating Sector

In the metal coating industry, this compound serves as a potent solvent in various formulations. chemimpex.com Its low volatility and excellent solvency contribute to the improved durability and adhesion of coatings, adhesives, and sealants. chemimpex.com It is also specifically identified for use in paint strippers. specialchem.com The compound's ability to dissolve a wide array of resins and polymers makes it an effective component in creating high-performance, specialty coatings.

Data Tables

Table 1: Physical and Chemical Properties of this compound

This table details the key physical and chemical properties of this compound.

PropertyValue
CAS Number 62435-71-6
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Appearance Colorless clear liquid
Density 0.9386 g/cm³ @ 20 °C
Boiling Point 152-154 °C @ 723 Torr
Flash Point 49.3 °C
Vapor Pressure 6.3 hPa @ 25°C
Water Solubility 300 g/L @ 20°C

Sources: echemi.comsfdchem.comnih.gov

Table 2: Research Findings on Ether-Based Electrolytes in Battery Systems

This table summarizes key findings from research on ether-based solvents in advanced battery technologies, providing context for the potential application of this compound in green energy materials.

Battery SystemEther Solvent StudiedKey Findings
Lithium-Sulfur (Li-S) Tetrahydrofuran (THF)Li-S batteries using THF as an electrolyte solvent can exhibit higher discharge specific capacity at low current densities compared to those using 1,3-dioxolane (DOL) and 1,2-dimethyl ether (DME). researchgate.net The charge transfer resistance in symmetric Li metal batteries is lower in THF than in DOL/DME. researchgate.net
Sodium-Ion (SIBs) General Ether-Based ElectrolytesEther-based electrolytes (EBEs) enable highly reversible solvent-co-intercalation reactions. rsc.org They facilitate the formation of a thin and stable Solid Electrolyte Interface (SEI) compared to the thicker, dissolvable SEI formed in carbonate electrolytes. rsc.org EBEs generally provide more stable cycling and rapid sodiation kinetics in electrodes. rsc.org

Environmental Considerations in Academic Research

Degradation and Persistence Studies

Understanding how a substance behaves in the environment, including its potential to break down or persist, is fundamental to assessing its long-term impact.

Tetrahydrofuran (B95107) (THF) and its derivatives are susceptible to biodegradation by various microorganisms. chemimpex.comnih.gov Bacteria, such as Pseudonocardia and Rhodococcus species, have been identified that can utilize THF as a source of carbon and energy. nih.govhealth.state.mn.us The degradation process is often initiated by a monooxygenase enzyme, which hydroxylates the THF ring, leading to further breakdown. health.state.mn.us Studies have shown that THF is inherently biodegradable, which suggests it is not expected to persist in the environment. nih.govnih.gov The environmental fate of these compounds is influenced by factors such as their high water solubility and low potential for bioaccumulation. nih.govnih.gov While these findings pertain to THF, they provide a foundational understanding of the potential environmental behavior of its ether derivatives.

Despite the availability of data for related tetrahydrofuran compounds, a review of scientific literature and environmental databases reveals a notable absence of specific studies on the biodegradability, environmental fate, and ecotoxicity of ethyl tetrahydrofurfuryl ether. While some sources describe it as an environmentally compatible compound, these claims are not substantiated with specific experimental data on its persistence or ecological impact. researchgate.net The lack of direct research necessitates a precautionary approach and reliance on data from its precursor, tetrahydrofurfuryl alcohol (THFA), to infer potential environmental behavior.

Ecotoxicity and Risk Assessment

Tetrahydrofurfuryl alcohol (THFA), the precursor to this compound, is generally regarded as a "green" solvent with a favorable environmental profile. researchgate.netnih.gov Its classification as an environmentally acceptable solvent is attributed to its low toxicity, biodegradability, and derivation from renewable agricultural byproducts like corncobs and sugarcane bagasse. researchgate.netnih.gov This profile suggests that its use and potential release into the environment would have a relatively low impact. researchgate.net

Toxicological data on THFA indicates a low level of toxicity to non-target organisms. Studies on aquatic life have shown that it does not present a significant ecotoxicity hazard to fish, aquatic invertebrates, or plants. nih.gov This low toxicity minimizes the risk to aquatic ecosystems in the event of environmental release.

Ecotoxicity Data for Tetrahydrofurfuryl Alcohol (THFA)

Species Test Type Result Reference
Fish LC50 (96h) > 101 mg/L frtr.gov
Aquatic Invertebrates Ecotoxicity Test No significant hazard nih.gov
Aquatic Plants Ecotoxicity Test No significant hazard nih.gov

Proper handling and disposal procedures are crucial for minimizing the environmental release of this compound. Standard precautions for flammable liquids and ethers should be followed. The substance should be stored in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames. dntb.gov.uanih.gov Engineering controls and personal protective equipment should be utilized to prevent release to the environment.

For disposal, it is imperative to adhere to local, state, and federal regulations. Unused or waste material should not be discharged into drains or the environment. frtr.gov Contacting a licensed professional waste disposal service is the recommended method to ensure that the compound is managed in an environmentally responsible manner. cymitquimica.com

Handling and Disposal Recommendations

Precaution Description
Storage Store in a cool, dry, well-ventilated area away from ignition sources. dntb.gov.uanih.gov
Handling Use in a well-ventilated area. Ground containers when transferring to prevent static discharge. nih.gov
Personal Protective Equipment Wear appropriate protective gloves, clothing, and eye/face protection. dntb.gov.ua
Spill Management Confine spills and clean up with absorbent material. Prevent entry into waterways. nih.gov

| Disposal | Dispose of waste and contaminated materials via a licensed waste disposal company in accordance with all regulations. cymitquimica.com |

Advanced Analytical and Computational Methodologies

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental in the analysis of ethyl tetrahydrofurfuryl ether, providing definitive evidence for its identity and purity.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of this compound. While publicly available, detailed spectral data with assigned peaks for this compound is limited, general principles of spectroscopy for ethers allow for the prediction of its characteristic spectral features. nih.govencyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule. The ethoxy group protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern typical of an ethyl group. The protons on the tetrahydrofuran (B95107) ring and the methylene bridge would present more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. Protons on carbons adjacent to the ether oxygen atoms are expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the oxygen atom. encyclopedia.pub

¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this compound, seven unique carbon signals would be expected. Similar to ¹H NMR, the carbons bonded to the oxygen atoms would be shifted downfield, typically appearing in the 50-80 δ range. encyclopedia.pub

A summary of expected ¹H and ¹³C NMR chemical shift regions for the different carbon and proton environments in this compound is presented in the table below.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Ethyl (CH₃)0.9 - 1.310 - 20
Ethyl (CH₂)3.3 - 3.760 - 70
Tetrahydrofuran Ring (CH₂)1.5 - 2.025 - 35
Tetrahydrofuran Ring (CH)3.5 - 4.070 - 80
Methylene Bridge (CH₂)3.3 - 3.770 - 80

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the prominent C-O stretching vibrations of the ether linkages. Aliphatic ethers typically show a strong absorption band in the region of 1050-1150 cm⁻¹. encyclopedia.pub The spectrum would also display C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations at lower frequencies. The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the absence of hydroxyl impurities.

A summary of the expected major IR absorption bands for this compound is provided below.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch (Ether)1050 - 1150Strong
C-H Bend1350 - 1480Medium

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

In the synthesis of this compound, GC is employed to determine the conversion of reactants and the purity of the final product. For instance, a high-temperature GC method can be utilized for the separation and determination of alkyl alcohol polyoxyethylene ethers. unizar.es A typical GC analysis for purity would involve dissolving a sample in a suitable solvent and injecting it into the chromatograph. The choice of the column is critical, with capillary columns offering high resolution. For ether analysis, a nonpolar or medium-polarity column is often suitable. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Standard methods for purity analysis of similar compounds, such as methyl ethyl ketone, involve normalizing the chromatographic results by accounting for impurities like water and nonvolatile matter determined by other methods.

A general set of GC parameters that could be adapted for the purity analysis of this compound is outlined in the table below.

Parameter Condition
Column Capillary, e.g., DB-5 or equivalent
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen
Oven Program Temperature gradient, e.g., 50 °C to 250 °C
Detector Flame Ionization Detector (FID)

In a typical combustion experiment utilizing MBMS, a sample of the flame is extracted through a molecular beam, which rapidly quenches the reactions and preserves the chemical composition of the flame at that point. The species are then ionized, commonly by electron ionization (EI) or photoionization (PI), and their mass-to-charge ratios are analyzed by a mass spectrometer. High-resolution mass spectrometry can provide the elemental composition of the detected species.

For a compound like this compound, MS analysis of its combustion would aim to identify the initial fuel decomposition pathways and the subsequent formation of smaller molecules, including potential pollutants. The fragmentation of the tetrahydrofuran ring and the cleavage of the ether bonds would be key areas of investigation. The detection of intermediates such as aldehydes, smaller ethers, and unsaturated hydrocarbons would provide crucial data for developing a detailed kinetic model of its combustion. The combination of GC with MS (GC-MS) would also be invaluable for separating and identifying stable products from the combustion process. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer a theoretical framework to investigate the properties and reactivity of this compound at the molecular level, complementing experimental findings.

Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the geometric and electronic properties of molecules. For cyclic ethers, these calculations can provide insights into their conformational preferences, stability, and reactivity. github.io

Methods such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate properties like bond lengths, bond angles, and dihedral angles. These calculations can also determine the distribution of electron density, which is crucial for understanding the molecule's polarity and its interactions with other species. For a flexible molecule like this compound, with a non-planar ring and a rotatable side chain, computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is vital for a complete understanding of its behavior.

Computational methods are extensively used to calculate fundamental thermochemical parameters that are essential for modeling combustion and other chemical processes. github.ioresearchgate.netmdpi.com These parameters include the enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp). High-level composite methods can provide highly accurate thermochemical data.

Furthermore, computational kinetics can be used to predict the rate constants of elementary reactions involved in the combustion of this compound. This involves calculating the potential energy surface for a given reaction, identifying the transition state, and using transition state theory to determine the rate constant. For the combustion of ethers, key reactions include hydrogen abstraction from different carbon atoms, unimolecular decomposition, and reactions of the resulting radicals. researchgate.netmdpi.com The calculated kinetic data are crucial for the development of detailed chemical kinetic models that can simulate the combustion behavior of the fuel under various conditions. researchgate.netmdpi.com

Conformational Landscape Analysis of Related Compounds (e.g., THFA)

The analysis of this compound's properties is informed by understanding related structural analogs, such as Tetrahydrofurfuryl alcohol (THFA). THFA, which shares the core tetrahydrofuran ring and a substituted methyl group at the α-carbon, provides critical insights into the conformational complexities that also influence the behavior of its ether derivatives. The conformational landscape of THFA has been investigated using a combination of rotational spectroscopy and quantum chemical calculations, revealing the subtle energetic balances that dictate its preferred structures. d-nb.inforesearchgate.net

The five-membered tetrahydrofuran (THF) ring is nonplanar and can adopt various puckered conformations, primarily described as envelope (E) or twist (T) forms. d-nb.info The addition of a hydroxymethyl (-CH₂OH) group, as in THFA, introduces further rotational degrees of freedom. Theoretical calculations, such as those performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory, have identified multiple stable conformers of THFA that are very close in energy. d-nb.info The four most stable conformers are dictated by the orientation of the hydroxymethyl group relative to the ring's oxygen atom—described as gauche(+) (g+) or gauche(-) (g-)—and the ring's pucker (E or T). researchgate.net

A detailed study combining rotational spectroscopy with quantum chemical calculations successfully identified and assigned transitions for two distinct, stable conformers. d-nb.info The analysis confirmed that an envelope (E) ring geometry is favored when the substituent group is in a g- orientation, while the twist (T) form is more stable with a g+ alignment. researchgate.net The energy barriers for interconversion between these E and T forms within a given g- or g+ pair are low (calculated to be around 1.5–1.7 kJ·mol⁻¹), suggesting that conformational relaxation can occur readily. researchgate.net These findings highlight the significant influence of the substituent on the conformational preference of the THF ring, a principle that extends to derivatives like this compound. d-nb.info

Table 1: Calculated Relative Energies of the Four Lowest-Energy Conformers of THFA

ConformerRing GeometrySubstituent OrientationRelative Electronic Energy (ΔE / kJ·mol⁻¹)Relative Gibbs Free Energy (ΔG / kJ·mol⁻¹)
IEnvelope (E)gauche (-)0.00.1
IITwist (T)gauche (-)0.30.0
IIITwist (T)gauche (+)1.30.0
IVEnvelope (E)gauche (+)1.71.0
Data sourced from Silva and van Wijngaarden (2024). Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory. d-nb.info

Molecular Dynamics Simulations for Solvent Alternatives

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the properties of liquid systems, making them invaluable for evaluating potential solvent alternatives like this compound. MD simulations model the behavior of molecules over time by calculating the forces between atoms and integrating their equations of motion, providing a microscopic view of macroscopic properties. mdpi.comnih.gov This methodology is particularly useful for understanding solvation structures, transport phenomena, and thermodynamic properties of ether-based electrolytes and solvent mixtures. rsc.orgacs.org

When assessing a new solvent, MD simulations can predict key physical properties and behaviors. For instance, simulations can reveal the radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. This provides detailed information on the local solvent structure and how solute molecules, such as salts in an electrolyte, are coordinated by the solvent. mdpi.com For ether solvents, a key area of investigation is the interaction between the ether oxygen atoms and cations, which dictates salt solubility and ionic conductivity. rsc.orgescholarship.org

Conductor-like Screening Model for Real Solvents (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is an advanced computational method that predicts the thermodynamic properties of fluids and solutions from first principles. scm.comwikipedia.org It uniquely combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase. wikipedia.orgresearchgate.net This approach allows for the a priori prediction of properties without the need for extensive experimental data or system-specific parameterization, making it a highly effective tool for screening and designing solvent systems, including those involving this compound. scm.comaiche.org

The methodology begins with a quantum chemical calculation for each individual molecule, where the molecule is treated as if it were in a virtual conductor. This step generates a "sigma profile" (σ-profile), which is a histogram of the screening charge density on the molecular surface. wikipedia.org This profile serves as a detailed descriptor of the molecule's polarity. In the second step, the COSMO-RS model uses statistical thermodynamics to calculate the interaction energies between the surface segments of the molecules in a liquid. By considering these electrostatic, hydrogen bonding, and van der Waals interactions, the model accurately predicts a wide range of thermodynamic equilibrium properties. wikipedia.org

The predictive power of COSMO-RS is a significant advantage over older methods like UNIFAC, as it inherently accounts for specific intramolecular effects such as group-group interactions and mesomeric effects. scm.comwikipedia.org It is widely used in chemical engineering and materials science for tasks such as predicting solubility, liquid-liquid extraction (LLE) and vapor-liquid equilibria (VLE), activity coefficients, and partition coefficients. aiche.orgacs.org For a compound like this compound, COSMO-RS can be used to rapidly assess its solubility for various solutes, its miscibility with other solvents, and its partitioning behavior, thereby accelerating the design of new formulations and separation processes. acs.orgscm.com

Table 2: Key Thermodynamic Properties Predictable by COSMO-RS

Property CategorySpecific Examples
Phase Equilibria Vapor-Liquid Equilibria (VLE), Liquid-Liquid Equilibria (LLE), Solid-Liquid Equilibria (Solubility)
Partitioning Partition coefficients (log P), Henry's law constants
Mixing Properties Activity coefficients, Excess energies (e.g., excess enthalpy)
Pure Component Properties Vapor pressure, Boiling points
Energy Properties Free energy of solvation
This table summarizes common properties predicted by the COSMO-RS model. scm.comscm.com

Comparative Studies with Analogous Compounds

Structural and Reactivity Comparisons with Furfuryl Ethyl Ether (FEE)

Ethyl tetrahydrofurfuryl ether (ETFE) and furfuryl ethyl ether (FEE) are structurally distinct biofuels, a difference that significantly impacts their anti-knock quality. The primary distinction is the saturation of the furan (B31954) ring: ETFE has a saturated tetrahydrofuran (B95107) ring, whereas FEE possesses an unsaturated furan ring. semanticscholar.org This structural variance influences their combustion characteristics.

The unsaturated nature of FEE's furan ring can lead to lower stability and a greater propensity for deposit formation within an engine. Conversely, the saturated ring in ETFE promotes greater stability and cleaner combustion. While engine experiments have demonstrated that FEE has a superior anti-knock quality compared to standard Euro95 gasoline, ETFE performed notably worse than the reference fuel in the same tests. semanticscholar.org The differing anti-knock qualities can be attributed to their molecular structures. The presence of ether, CH2, and CH3 groups tends to lower the anti-knock quality of a fuel. semanticscholar.org

The stability of a fuel additive is a critical factor for its viability. The saturated tetrahydrofuran ring in ETFE confers greater chemical stability compared to the unsaturated furan ring in FEE. The latter is more vulnerable to oxidation and polymerization reactions, which can result in the formation of undesirable gums and deposits.

A fuel's resistance to knocking is quantified by its octane (B31449) number. Ethers are recognized for their high octane numbers and are often utilized as octane boosters in gasoline. iea-amf.org While direct comparative data for the octane numbers of pure ETFE and FEE is limited, the hydrogenation of furfuryl ethyl ether to this compound is a known process. researchgate.net Generally, the conversion of unsaturated furanic compounds to their saturated counterparts is a strategy employed to enhance fuel properties, including stability.

Comparison with Tetrahydrofurfuryl Alcohol (THFA)

This compound is synthesized from tetrahydrofurfuryl alcohol (THFA) via an etherification reaction. google.com Although both compounds can serve as fuel components, their properties differ significantly. A primary advantage of converting THFA to ETFE is the reduction of hygroscopicity—the tendency to absorb moisture. High water content in fuel can cause phase separation and engine corrosion. inchem.org The etherification process mitigates this issue, making ETFE a more suitable additive for gasoline.

Furthermore, ETFE possesses a higher energy density than THFA. The replacement of the hydroxyl group in THFA with an ethoxy group in ETFE results in a molecule with a higher proportion of carbon and hydrogen, leading to an increased heating value. This means that ETFE can release more energy during combustion on a mass basis compared to THFA. semanticscholar.org

Comparison with Other Cyclic Ethers (e.g., Tetrahydrofuran, 2-Methyltetrahydrofuran (B130290), Tetrahydropyran)

This compound is a strong, aprotic polar solvent with limited miscibility in water. specialchem.com Its structural similarities to other cyclic ethers like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and tetrahydropyran (B127337) suggest comparable solvent characteristics. These cyclic ethers are valued for their ability to dissolve a broad range of organic compounds.

Due to its bio-derived nature, ETFE is considered a "green" solvent alternative. chemimpex.com 2-MeTHF, also derived from renewable resources, is promoted as an environmentally friendlier substitute for THF, offering advantages such as easier separation from water and higher boiling points for reactions requiring elevated temperatures. wikipedia.orgift.co.za Given that ETFE can be used in coatings and paint strippers, it demonstrates potential as a replacement for traditional cyclic ether solvents in various applications where a bio-based option is preferred. specialchem.com The slightly more complex structure of ETFE compared to simpler cyclic ethers might result in different solvency profiles for specific polymers and resins.

Interactive Data Table: Comparison of Cyclic Ethers

Compound Molecular Formula Boiling Point (°C) Water Solubility Key Features
This compound C₇H₁₄O₂ ~160-170 Limited Bio-derived, good solvent for coatings. specialchem.comchemimpex.com
Tetrahydrofuran (THF) C₄H₈O 66 Miscible Widely used industrial solvent.
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O 80.2 14.4 g/100g (19.3°C) Green alternative to THF, limited water miscibility. wikipedia.orgift.co.za

Environmental Persistence and Biodegradability

Detailed Research Findings

Direct research on the biodegradation of this compound is not extensively documented. However, the structural similarities to other well-studied compounds allow for informed inferences. The presence of the tetrahydrofuran ring and an ether linkage are the key structural features that will govern its environmental behavior.

Comparison with Tetrahydrofurfuryl alcohol (THFA):

Tetrahydrofurfuryl alcohol is structurally very similar to this compound, differing only by the substitution of a hydroxyl group with an ethoxy group. THFA is widely reported to be readily biodegradable. nih.govunivarsolutions.com One study demonstrated that an adapted activated sludge inoculum was capable of degrading 96.1% of the initial THFA concentration within 120 hours. nih.gov This suggests that the tetrahydrofurfuryl moiety itself is not recalcitrant to microbial degradation.

The biodegradation of THFA is initiated by an inducible alcohol dehydrogenase in bacteria such as Ralstonia eutropha. nih.gov This enzymatic oxidation converts the alcohol group to a carboxylic acid, forming tetrahydrofuran-2-carboxylic acid. nih.gov Following this initial step, the ring is likely opened, and the resulting linear carbon chain is further metabolized. Given that this compound possesses the same tetrahydrofurfuryl core, it is plausible that microorganisms capable of degrading THFA could also metabolize this compound, although the initial enzymatic attack would differ due to the ether linkage.

Comparison with Tetrahydrofuran (THF):

Tetrahydrofuran, the parent heterocyclic ring of this compound, has been the subject of numerous biodegradation studies. While once considered resistant to degradation, several microorganisms have been identified that can utilize THF as a sole carbon and energy source. oup.com The biodegradation of THF is typically initiated by a monooxygenase enzyme, which hydroxylates the ring to form 2-hydroxytetrahydrofuran. nih.govethz.ch This intermediate is then further metabolized through ring cleavage to yield linear compounds that can enter central metabolic pathways. nih.gov

Data Tables

To provide a comparative perspective, the following table summarizes the available biodegradability data for analogous compounds.

Table 1: Biodegradability of Analogous Compounds

Compound Test System Degradation Timeframe Reference
Tetrahydrofurfuryl alcohol (THFA) Adapted activated sludge 96.1% 120 hours nih.gov
Tetrahydrofuran (THF) Pseudonocardia sp. strain K1 Complete degradation (at 20 mM) 72 hours oup.com

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the information from these analogous compounds, it can be inferred that this compound is likely to be biodegradable. The tetrahydrofurfuryl ring is susceptible to microbial attack, and while the ethyl ether linkage introduces a different functional group, ether-cleaving enzymes are known to exist in the environment. However, without direct experimental data, the precise rate and pathway of this compound's biodegradation remain to be determined. Its persistence in the environment will be influenced by factors such as the presence of adapted microbial populations and prevailing environmental conditions.

Q & A

Q. What are the primary synthetic routes for ETE, and how do reaction conditions influence yield and purity?

ETE is typically synthesized via nucleophilic substitution between tetrahydrofurfuryl alcohol (THFA) and ethyl bromide in the presence of a base like NaOH. Optimization involves a molar ratio of THFA:NaOH:ethyl bromide = 1:1:1–1.2, with toluene as a solvent. Reaction temperatures are staged: 115°C for alkoxylate salt formation and 60–70°C for residual THFA scavenging using maleic anhydride, achieving 75% yield and 99% purity . Alternative methods include catalytic reductive etherification of furfural derivatives in ethanol, though this requires acid catalysts (e.g., trifluoroacetic acid) and hydrogenation steps .

Q. How can ETE’s physicochemical properties be characterized for application in polymer chemistry?

Key properties include density (0.928 g/cm³), boiling point (160.8°C), and solubility in organic solvents (e.g., cyclohexane) but limited water miscibility. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying purity and structure. Differential scanning calorimetry (DSC) can assess thermal stability, while polarimetry may detect chirality if asymmetric synthesis routes are employed .

Q. What role does ETE play in anionic polymerization, and how does it modify polymer microstructure?

ETE acts as a polar additive in n-BuLi-initiated anionic polymerization, enhancing polymerization rates and vinyl content in polybutadiene. Compared to single modifiers (e.g., THFA salts), composite systems (e.g., ETE/THFAONa) increase vinyl content by 15–20% and conversion rates by 9% under optimized conditions (modifier/Li ratio = 1:1:1). This is attributed to ETE’s electron-donating ether group, which stabilizes the propagating anion .

Advanced Research Questions

Q. How do catalytic systems for ETE synthesis via reductive etherification differ in selectivity and stability?

Pd/C catalysts in continuous flow systems enable one-step reductive etherification of furfural with ethanol, achieving >80% selectivity for ETE. However, catalyst deactivation occurs due to sulfur poisoning or coking, particularly with acidic supports. Contrastingly, Mo-AC catalysts favor furfuryl ethyl ether (FEE) formation, while Pt/AC systems reduce ether yields by 20–23% due to competing hydrogenation pathways. Stability studies show 40% Mo-AC retains activity longer than Pt-based catalysts .

Q. What experimental strategies resolve contradictions in ETE’s performance as a biofuel additive?

While ETE reduces soot emissions in compression ignition engines, its low cetane number (<10) limits direct diesel use. Methodologically, blending ETE with high-cetane biofuels (e.g., levulinate esters) or using it as an octane booster in spark-ignition engines is proposed. Engine trials require rigorous control of air-fuel ratios and injection timing to balance combustion efficiency and emissions .

Q. How can ETE’s role in polymer synthesis be optimized through mechanistic studies of anion stabilization?

Kinetic studies using dilatometry reveal that ETE’s ether oxygen coordinates with Li⁺ ions, reducing ion-pair aggregation and increasing monomer accessibility. Advanced in-situ FTIR or conductivity measurements can quantify this effect. Compared to ditetrahydrofuranyl propane (DTHFP), ETE provides a balance between steric hindrance and electron donation, enabling tunable vinyl content (50–75%) at 50–70°C .

Q. What are the challenges in scaling ETE production via continuous flow catalysis, and how can they be mitigated?

Continuous flow systems face mass transfer limitations and catalyst bed clogging due to oligomer formation. Engineering solutions include segmented flow reactors with periodic solvent flushing and hierarchical catalyst supports (e.g., mesoporous carbon) to enhance pore accessibility. Process intensification via microwave-assisted heating may further improve energy efficiency .

Methodological Notes

  • Catalyst Screening : Use combinatorial libraries to test Pd, Mo, and Pt catalysts under varying H₂ pressures (1–5 bar) and acid concentrations (0.1–1 M).
  • Polymer Characterization : Employ gel permeation chromatography (GPC) for molecular weight analysis and ¹H-NMR for vinyl content quantification.
  • Emission Analysis : Pair gas chromatography with flame ionization detection (GC-FID) for hydrocarbon speciation in engine exhaust .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.